molecular formula C16H16N2O3 B2743700 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide CAS No. 1448129-80-3

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide

Cat. No. B2743700
CAS RN: 1448129-80-3
M. Wt: 284.315
InChI Key: GZYQDUYLHIIIPV-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide” is a compound that contains an indole moiety . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological significance . A related compound, N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was obtained in high yield in the reaction between tryptamine and naproxen .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H-NMR, 13C-NMR, UV, IR, and mass spectral data were used to analyze and characterize a synthesized naproxen derivative .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied. The title compound was obtained in high yield in the reaction between tryptamine and naproxen .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the molecular formula, yield, melting point, FT-IR, 1H-NMR, ESI-MS, and calculated elemental analysis were reported for a related compound .

Scientific Research Applications

Anticancer Potential

A study by Phutdhawong et al. (2019) explores the synthesis of derivatives from furfuryl alcohol, including a compound structurally similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide. This derivative demonstrated potent biological activity with significant cytotoxicity against cancer cell lines, suggesting potential anticancer applications.

Biobased Polymer Synthesis

Yi Jiang et al. (2014) conducted research on 2,5-Bis(hydroxymethyl)furan, a compound related to furan-2-carboxamide derivatives, for synthesizing biobased polyesters. This highlights the role of such derivatives in the development of environmentally friendly materials in the polymer industry.

Antibacterial Properties

H. Patel's 2020 study on furan ring-containing organic ligands shows the antibacterial activity of these compounds. Such derivatives can potentially be developed into new antibacterial agents.

Influenza A Virus Inhibition

The study by Yu Yongshi et al. (2017) on furan-carboxamide derivatives reveals their potential as novel inhibitors of lethal H5N1 influenza A virus, indicating a promising avenue for antiviral drug development.

Polymer Industry Applications

The work by M. Narita et al. (1971) on N-substituted maleimide adducts of furan illustrates the use of furan derivatives in the synthesis of functional polymers, underscoring their significance in material science and engineering.

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18-10-12(11-5-2-3-6-13(11)18)14(19)9-17-16(20)15-7-4-8-21-15/h2-8,10,14,19H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYQDUYLHIIIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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